2-chloro-2,2-difluoroethyl trifluoromethanesulfonate
Description
This structure combines high electronegativity from fluorine and chlorine substituents with the triflate group’s strong electron-withdrawing nature, making it a reactive intermediate in organic synthesis, particularly in nucleophilic substitution or fluorination reactions . The compound’s aliases include 2,2-Difluoroethyl triflate and Trifluoromethanesulfonic acid 2,2-difluoroethyl ester .
Properties
IUPAC Name |
(2-chloro-2,2-difluoroethyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKOAQPJRGWEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate can be synthesized by reacting 2,2-difluoroethanol with trifluoromethanesulfonic acid . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of specialized equipment to maintain the required reaction conditions. The process is scaled up by optimizing the reaction parameters such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Addition Reactions: The compound can also undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids can be used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine can produce an amine derivative, while reacting with an alcohol can produce an ether derivative .
Scientific Research Applications
Chemistry: In chemistry, 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate is used as a reagent for introducing the trifluoromethanesulfonate group into organic molecules . This modification can enhance the reactivity and stability of the resulting compounds.
Biology and Medicine: In biological and medical research, the compound is used as an intermediate in the synthesis of pharmaceuticals . It can be used to modify drug molecules to improve their pharmacokinetic properties and efficacy .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals . Its unique chemical properties make it valuable for creating compounds with specific desired characteristics.
Mechanism of Action
The mechanism of action of 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions . The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles . This reactivity allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2-Chloro-2,2-difluoroethyl Phenyl Sulfide ()
- Structure : Shares the 2-chloro-2,2-difluoroethyl chain but replaces the triflate group with a phenyl sulfide (-SPh).
- Reactivity : The phenyl sulfide lacks the triflate’s leaving group capability, rendering it less reactive in substitution reactions. This compound is primarily used as a synthetic precursor rather than a direct reagent.
- Applications : Utilized in fluorovinyl cation generation, contrasting with the triflate’s role in facilitating SN2 reactions or fluorinations .
Sodium 2-Chloro-2,2-difluoroacetate ()
- Structure : Replaces the triflate with a carboxylate group, forming a sodium salt.
- Physical Properties : Likely a solid (vs. the triflate’s liquid state) with higher thermal stability due to ionic character.
- Reactivity : The carboxylate acts as a nucleophile or base, differing from the triflate’s electrophilic behavior.
1,1-Dichloro-2,2-difluoroethylene ()
- Structure : An ethylene derivative with Cl and F substituents, lacking the sulfonate group.
- Derivatives : Includes ethyl bromodifluoroacetate, highlighting the role of fluorine in stabilizing intermediates—a property shared with the triflate .
Allyl Trifluoromethanesulfonates ()
- Reactivity: Allyl triflates exhibit extreme reactivity, including explosive decomposition upon warming.
- Safety: Both compounds require vented containers and strict temperature control, but non-allylic triflates like 2-chloro-2,2-difluoroethyl triflate are comparatively less prone to violent decomposition.
1,2-Dichloro-1,1-difluoroethane ()
- Metabolism: Metabolizes to 2-chloro-2,2-difluoroethyl glucuronide/sulfate, suggesting similar metabolic pathways for ethyl-group-containing fluorinated compounds.
- Toxicity : Unlike 1,2-dichloro-1,1-difluoroethane (a volatile halocarbon), the triflate’s reactivity may pose acute hazards (e.g., skin corrosion) rather than systemic toxicity.
Environmental and Industrial Comparisons
HCFC-123 (1,1-Dichloro-2,2,2-trifluoroethane) ()
- Environmental Impact : The triflate’s sulfonate group may reduce volatility and atmospheric persistence compared to HCFCs, though its ecological fate is undocumented .
Biological Activity
2-Chloro-2,2-difluoroethyl trifluoromethanesulfonate (also known as difluoroethyl triflate) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural properties, particularly the presence of multiple fluorine atoms, contribute to its biological activity and potential applications.
- Molecular Formula : CClFOS
- Molecular Weight : 228.58 g/mol
The trifluoromethanesulfonate group is known for its ability to act as a leaving group in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its reactivity as a difluorocarbene precursor. This compound can generate difluorocarbene under certain conditions, which can then react with various nucleophiles, leading to the formation of difluoromethylated products. These products often exhibit enhanced biological properties due to the fluorine atoms' influence on lipophilicity and metabolic stability.
Antiviral Activity
Research has indicated that compounds containing the difluoroethyl group can inhibit human immunodeficiency virus (HIV) replication. For instance, studies have shown that this compound acts as a precursor in synthesizing antiviral agents that target HIV replication pathways .
Anticancer Properties
Fluorinated compounds are often investigated for their anticancer potential due to their ability to interact with biological macromolecules. The incorporation of difluoroethyl groups into drug candidates has been associated with improved binding affinity to targets involved in cancer progression .
Study on HIV Inhibition
A study published in 2019 demonstrated that derivatives of this compound showed significant antiviral activity against HIV. The mechanism involved the inhibition of viral entry and replication through interaction with viral proteins .
Anticancer Research
In another study, researchers explored the efficacy of difluoroethyl-substituted compounds against various cancer cell lines. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 228.58 g/mol |
| Antiviral Activity | Inhibits HIV replication |
| Anticancer Activity | Selective cytotoxicity |
| Study | Findings |
|---|---|
| HIV Inhibition Study | Significant antiviral effects |
| Anticancer Study | Selective toxicity in cancer cells |
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via electrophilic substitution or sulfonation reactions. For example, AlCl₃-catalyzed reactions with phenylsulfenyl chloride and difluoroethylene precursors at −78°C produce intermediates like 2-chloro-2,2-difluoroethyl phenyl sulfide, which can be further oxidized to sulfones or derivatized with trifluoromethanesulfonyl groups . Reaction monitoring (e.g., color changes from orange to brown) and strict temperature control (−78°C) are critical to avoid side reactions. Comparative studies suggest that using dry solvents and inert atmospheres improves yields by minimizing hydrolysis of reactive intermediates .
Q. What purification strategies are effective for isolating this compound from complex mixtures?
- Methodological Answer: Column chromatography on silica gel with gradient elution (e.g., ethyl acetate/hexane) is widely employed . For crude products contaminated with inorganic salts (e.g., triethylammonium chloride), sequential extraction with CH₂Cl₂ and aqueous washes (10% HCl) followed by drying over MgSO₄ or Na₂SO₄ is recommended . Purity validation via ¹⁹F NMR or GC-MS is essential due to the compound’s sensitivity to moisture.
Q. How does the reactivity of the trifluoromethanesulfonate group influence nucleophilic substitution in this compound?
- Methodological Answer: The trifluoromethanesulfonate (OTf) group is a superior leaving group, enabling efficient SN₂ reactions with nucleophiles like phenoxides or amines. For instance, reactions with 4'-hydroxyacetophenone in DMF at 60°C produce trifluoroethoxy derivatives in >70% yield . Kinetic studies indicate that polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic displacement rates by stabilizing transition states .
Advanced Research Questions
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
Q. How can researchers resolve contradictions in reported metabolic pathways involving 2-chloro-2,2-difluoroethyl derivatives?
- Methodological Answer: Discrepancies arise from species-specific CYP450 metabolism. For example, 1,2-dichloro-1,1-difluoroethane is metabolized in vivo to glucuronide/sulfate conjugates and chlorodifluoroacetic acid via CYP2E1, but covalent binding to liver proteins is absent in murine models . To validate pathways, use isotopic labeling (e.g., ¹⁸F or ¹⁴C) combined with LC-MS/MS to trace metabolite formation across models. Comparative studies with human hepatocytes are recommended to bridge interspecies gaps .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Accelerated stability studies in buffered solutions (pH 1–13) at 40–80°C can identify decomposition pathways (e.g., hydrolysis of the OTf group). Monitor degradation via HPLC-UV or IC (for sulfate/chloride release). Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions. For example, trifluoromethanesulfonate esters hydrolyze rapidly in alkaline media (t₁/₂ < 1 hr at pH 12) but are stable in anhydrous solvents at −20°C .
Q. How can researchers design experiments to explore novel applications of this compound in radiopharmaceuticals or enzyme inhibition?
- Methodological Answer: For radiopharmaceuticals, incorporate ¹⁸F via nucleophilic substitution (e.g., K¹⁸F/kryptofix-mediated reactions) to generate probes like [¹⁸F]DCFPyL, a PSMA inhibitor . In enzyme inhibition, synthesize quaternary α-(1'-fluoro)vinyl amino acids as potential PLP enzyme inactivators by reacting with amino acid precursors under anhydrous conditions . Optimize reaction stoichiometry and purification protocols to ensure radiochemical purity (>95%) or enzymatic activity validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
